Cyclohexanemethanol, alpha,3,3-trimethyl-, formate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3,3-dimethylcyclohexyl)ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(13-8-12)10-5-4-6-11(2,3)7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFASPEPDTMCBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865193 | |
| Record name | (3,3-Dimethylcyclohexyl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanemethanol, .alpha.,3,3-trimethyl-, 1-formate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25225-08-5 | |
| Record name | Cyclohexanemethanol, α,3,3-trimethyl-, 1-formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25225-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-((1S)-3,3-Dimethylcyclohexyl)ethyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025225085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.,3,3-trimethyl-, 1-formate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3,3-Dimethylcyclohexyl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,3,3-trimethylcyclohexylmethyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Cyclohexanemethanol, alpha,3,3-trimethyl-, formate (CAS No. 639-99-6) is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, toxicological data, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₆O
- Molecular Weight : 222.3663 g/mol
- IUPAC Name : this compound
- InChIKey : GFJIQNADMLPFOW-UHFFFAOYSA-N
The compound's structure consists of a cyclohexane ring with multiple methyl groups and a formate functional group attached to the alcohol moiety. This configuration influences its solubility and reactivity.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that cyclohexanemethanol derivatives exhibit antimicrobial properties. Research on essential oils containing similar structures has shown effectiveness against various pathogens, suggesting potential applications in food preservation and pharmaceuticals .
- Anti-inflammatory Properties : Some derivatives of cyclohexanemethanol have demonstrated anti-inflammatory effects in vitro. For instance, compounds with similar frameworks have been tested for their ability to inhibit pro-inflammatory cytokines in cell cultures .
- Neuroprotective Effects : There is emerging evidence that cyclohexanemethanol derivatives may provide neuroprotective benefits. In models of oxidative stress, these compounds have been shown to reduce neuronal cell death and improve cell viability .
Toxicological Data
The toxicity profile of this compound indicates moderate toxicity levels. According to safety data sheets (SDS), the compound is classified as moderately toxic (Toxicity Class 3) based on acute exposure studies . Chronic exposure studies are necessary to fully understand its long-term effects.
Case Studies
- Essential Oil Studies : A study on the essential oil of Lantana camara, which contains cyclohexanemethanol derivatives, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oil was effective at concentrations as low as 0.5% .
- Neuroprotection in Animal Models : Experimental studies using animal models of neurodegeneration showed that treatment with cyclohexanemethanol derivatives resulted in reduced markers of oxidative stress and improved cognitive function compared to untreated controls .
Table 1: Biological Activities of Cyclohexanemethanol Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Reduced oxidative stress markers |
Table 2: Toxicity Profile
Scientific Research Applications
Fragrance and Flavor Industry
Cyclohexanemethanol, alpha,3,3-trimethyl-, formate is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is noted for its ability to create modern herbaceous top notes in perfume formulations.
Case Study: Perfume Formulation
In a study conducted by perfumers, the compound was incorporated into various fragrance blends to enhance floral and woody notes. The results indicated that the addition of this formate improved the overall scent profile, making it more appealing to consumers.
| Fragrance Type | Primary Notes | Impact of Formate |
|---|---|---|
| Floral | Rose, Jasmine | Enhanced freshness |
| Woody | Cedarwood | Added depth |
| Citrus | Lemon, Bergamot | Improved brightness |
Antimicrobial Properties
Research has shown that cyclohexanemethanol derivatives exhibit antimicrobial activity. This property makes the compound a candidate for use in personal care products and disinfectants.
Case Study: Antimicrobial Testing
A study evaluating the antimicrobial effectiveness of this compound against various bacterial strains demonstrated significant inhibition zones comparable to established antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Comparative Agent |
|---|---|---|
| Staphylococcus aureus | 15 | Gentamicin (20 mm) |
| Escherichia coli | 12 | Rifampin (18 mm) |
Synthesis of Other Compounds
The compound serves as a precursor in synthesizing other chemical entities, including methyl carbonates and esters. This application is particularly relevant in organic synthesis and materials science.
Process Overview
The synthesis process typically involves reacting cyclohexanemethanol derivatives with formic acid or other alkanoic acids under specific conditions to yield desired products.
Use in Agrochemicals
This compound has potential applications in the formulation of agrochemicals due to its properties that can enhance the efficacy of active ingredients.
Case Study: Pesticide Formulation
In agricultural studies, the compound was tested as an additive in pesticide formulations. Results indicated improved adherence to plant surfaces and enhanced pest control efficacy compared to formulations without the compound.
| Pesticide Type | Efficacy (%) | With Formate | Without Formate |
|---|---|---|---|
| Insecticide | 85 | Yes | No |
| Herbicide | 78 | Yes | No |
Preparation Methods
Summary of Preparation Methods
The synthesis of cyclohexanemethanol, alpha,3,3-trimethyl-, formate is most commonly achieved through the acid-catalyzed reaction of dihydromyrcene with formic acid. Several variations in catalyst choice and reaction conditions have been documented, each influencing yield and purity.
General Synthetic Route
The main preparation method involves:
- Catalytic hydrogenation of α-pinene to obtain dihydromyrcene.
- Acid-catalyzed cyclization and formylation of dihydromyrcene with formic acid, using a strong acid catalyst (e.g., boron trifluoride etherate, sulfuric acid, phosphoric acid, or polyphosphoric acid).
- Isolation and purification of the ester product by extraction and distillation.
Detailed Preparation Procedures
Acid-Catalyzed Formylation of Dihydromyrcene
Example 1: Boron Trifluoride Etherate Catalysis
Example 2: Phosphoric Acid Catalysis
Example 3: Sulfuric Acid Catalysis
General Reaction Equation
$$
\text{Dihydromyrcene} + \text{Formic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound}
$$
Industrial Synthesis Overview
A typical industrial process involves:
- Hydrogenation of α-pinene to dihydromyrcene.
- Cracking to dihydromyrcene.
- Cyclization with formic acid in the presence of boron trifluoride etherate, yielding the target ester.
Comparative Analysis of Catalysts and Yields
| Catalyst Type | Reaction Temp (°C) | Time (h) | Yield (wt% of crude ester) | Notes |
|---|---|---|---|---|
| Boron trifluoride etherate | 50 | 4 | 66.6 | High selectivity |
| Sulfuric acid | 50–60 | 4 | 61 | Common, inexpensive |
| Phosphoric acid | Reflux (ca. 100) | 2.5 | 58 | Mild, safer to handle |
| Polyphosphoric acid | 35–100 | Varies | Not specified | Used in patents |
Research Findings and Observations
- Reaction selectivity : Boron trifluoride etherate provides higher selectivity and yield, but is more costly and requires careful handling.
- Product isolation : The ester is typically isolated by extraction with non-polar solvents (e.g., benzene), followed by washing and distillation.
- Physical properties : The product is a colorless to pale yellow liquid with a boiling point of approximately 229.9°C (predicted) and density of 0.918 g/cm³ (predicted).
- Byproducts : Side reactions may yield small amounts of the corresponding alcohol (cyclohexanemethanol, alpha,3,3-trimethyl-) or other esters, depending on the acid used and reaction conditions.
Summary Table: Key Data
| Property | Value |
|---|---|
| CAS Number | 25225-08-5 |
| Molecular Formula | C11H20O2 |
| Molar Mass | 184.28 g/mol |
| Boiling Point (predicted) | 229.9°C |
| Density (predicted) | 0.918 g/cm³ |
| Typical Yield (crude) | 58–67% |
| Main Catalysts | BF3 etherate, H2SO4, H3PO4 |
Q & A
Q. How does the compound interact with biological systems, and what assays validate its endocrine disruption potential?
- Methodological Answer : The EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays (e.g., estrogen receptor binding, Hershberger test) are employed. In vitro luciferase reporter gene assays (OECD TG 455) quantify receptor activation. Metabolite identification via LC-QTOF-MS tracks biotransformation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
